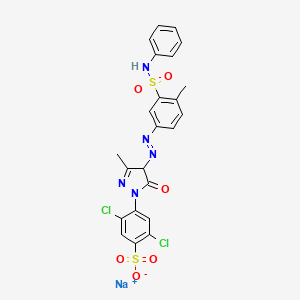
C.I. Acid yellow 48
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Acid yellow 48 is a complex organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid yellow 48 typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
C.I. Acid yellow 48 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group (N=N) to hydrazo (NH-NH) or amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amines or hydrazines .
Aplicaciones Científicas De Investigación
C.I. Acid yellow 48 has a wide range of scientific research applications, including:
Chemistry: Used as a dye or pigment in various chemical processes and materials.
Biology: Employed in biological staining and as a marker in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, plastics, and other industrial materials .
Mecanismo De Acción
The mechanism of action of C.I. Acid yellow 48 involves its interaction with specific molecular targets and pathways. The azo group (N=N) can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s sulfonate groups enhance its solubility and facilitate its interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: A simpler azo compound with similar chemical properties but lacking the additional functional groups present in C.I. Acid yellow 48.
Methyl Orange: Another azo compound used as a pH indicator, with a simpler structure and different applications.
Disperse Orange 3: A dye with similar azo functionality but different substituents, leading to variations in color and chemical behavior
Uniqueness
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and physical properties. The presence of multiple functional groups, such as sulfonate and dichlorobenzene, enhances its solubility, stability, and reactivity, making it suitable for diverse applications .
Propiedades
Número CAS |
6359-99-5 |
|---|---|
Fórmula molecular |
C23H18Cl2N5NaO6S2 |
Peso molecular |
618.4 g/mol |
Nombre IUPAC |
sodium;2,5-dichloro-4-[3-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C23H19Cl2N5O6S2.Na/c1-13-8-9-16(10-20(13)37(32,33)29-15-6-4-3-5-7-15)26-27-22-14(2)28-30(23(22)31)19-11-18(25)21(12-17(19)24)38(34,35)36;/h3-12,22,29H,1-2H3,(H,34,35,36);/q;+1/p-1 |
Clave InChI |
HKTOCEMTZDAQKB-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
SMILES canónico |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Key on ui other cas no. |
6359-99-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















